BenchChemオンラインストアへようこそ!

Tacrolimus-13C,d2

HPLC Method Validation Relative Retention Time Pharmaceutical Impurity Profiling

Procure the essential Tacrolimus EP Impurity G (19-Epi FK-506) reference standard. This specific C-19 epimer, an isobaric impurity of Tacrolimus, is mandatory for accurate identification, quantification, and chromatographic system suitability per EP/USP monographs. Using alternative impurities like Ascomycin will cause erroneous peak identification and failed method validation due to distinct relative retention times (e.g., RRt 1.14 vs 0.95). Secure your analytical compliance.

Molecular Formula C44H69NO12
Molecular Weight 804.0 g/mol
CAS No. 144490-63-1
Cat. No. B3415346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTacrolimus-13C,d2
CAS144490-63-1
Molecular FormulaC44H69NO12
Molecular Weight804.0 g/mol
Structural Identifiers
SMILESCC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
InChIInChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3
InChIKeyQJJXYPPXXYFBGM-XTNLUGHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

19-Epi FK-506 (CAS 144490-63-1) Reference Standard for Tacrolimus Impurity Profiling and Analytical Method Validation


The compound with CAS 144490-63-1 is 19-Epi FK-506, also designated as Tacrolimus EP Impurity G or Tacrolimus 19-epimer [1]. It is a stereoisomeric impurity of the macrolide immunosuppressant Tacrolimus (FK-506), differing solely by epimerization at the C-19 position. The compound is classified as a macrolide lactam and is utilized exclusively as an analytical reference standard for pharmaceutical quality control [2]. Its primary function is to enable accurate identification, quantification, and chromatographic system suitability testing during the analysis of Tacrolimus active pharmaceutical ingredient (API) and finished dosage forms in accordance with pharmacopoeial monographs (EP, USP) [3].

Why Tacrolimus EP Impurity G (19-Epimer) Cannot Be Substituted with Ascomycin or Other Tacrolimus Impurity Reference Standards


Direct substitution of Tacrolimus EP Impurity G with other Tacrolimus-related impurities, such as Ascomycin (EP Impurity A) or 39,40-Dihydro Tacrolimus, is analytically invalid due to distinct chromatographic behavior and regulatory identification criteria. These compounds exhibit significantly different relative retention times (RRt) under standardized pharmacopoeial HPLC conditions [1]. For example, Tautomer II (19-epimer) has an RRt of 1.14 under Method A and 0.65 under Method B, whereas Ascomycin (Tacrolimus-related compound A) has an RRt of 0.95 and 0.87 under the same respective methods [1]. This chromatographic divergence is critical; using an incorrect standard would lead to erroneous peak identification, false-negative impurity detection, and failure to meet system suitability requirements mandated by EP and USP monographs [2]. Furthermore, as an epimer with the identical molecular weight but altered three-dimensional configuration at C-19, this impurity serves as a specific marker for stereochemical integrity that cannot be assessed using analogs with different molecular structures (e.g., Ascomycin, which has an ethyl substitution in place of the allyl moiety) [3].

Quantitative Differentiation of 19-Epi FK-506 (CAS 144490-63-1): Comparative Chromatographic and Structural Evidence


Chromatographic Differentiation of Tacrolimus 19-Epimer from Ascomycin via Relative Retention Time (RRt) under Standardized HPLC Methods

Under standardized pharmacopoeial HPLC conditions, Tacrolimus 19-epimer (Tautomer II) exhibits a distinct relative retention time (RRt) compared to Ascomycin (Tacrolimus-related compound A), the most abundant impurity in Tacrolimus products. This quantitative difference in chromatographic mobility provides the primary means for unambiguous peak identification and quantification during impurity profiling [1].

HPLC Method Validation Relative Retention Time Pharmaceutical Impurity Profiling Tacrolimus Quality Control

Stereochemical Identity of Tacrolimus EP Impurity G: C-19 Epimerization and Molecular Weight Equivalence with Tacrolimus

Tacrolimus EP Impurity G is a C-19 epimer of Tacrolimus, resulting from stereochemical inversion at carbon 19. It shares an identical molecular formula (C₄₄H₆₉NO₁₂) and molecular weight (804.0 g/mol) with the parent drug substance, distinguishing it from Ascomycin which has a molecular weight of 792.01 g/mol due to an ethyl substitution at position 39 [1]. This structural nuance—identical mass but altered three-dimensional configuration—mandates the use of this specific impurity standard for methods reliant on mass spectrometric detection where isobaric interferences could occur, or for chiral separations assessing stereochemical purity [2].

Stereochemistry Epimerization Structural Characterization Pharmaceutical Reference Standards

Regulatory Designation and Nomenclature: Tacrolimus EP Impurity G vs. USP Tacrolimus 19-Epimer

CAS 144490-63-1 is explicitly designated as Tacrolimus EP Impurity G in the European Pharmacopoeia and as Tacrolimus 19-epimer in the United States Pharmacopeia (USP) [1]. In contrast, other Tacrolimus impurities have distinct pharmacopoeial classifications: Ascomycin is EP Impurity A, and 39,40-Dihydro Tacrolimus has its own unique designation [2]. This official nomenclature directly links the compound to specific acceptance criteria and analytical procedures outlined in regulatory monographs. For an Abbreviated New Drug Application (ANDA), demonstrating control of EP Impurity G using the correct reference standard is a specific, non-negotiable regulatory requirement that cannot be satisfied by using a different impurity standard [3].

Regulatory Compliance Pharmacopoeial Standards ANDA Pharmaceutical Quality Control

Primary Application Scenarios for 19-Epi FK-506 (Tacrolimus EP Impurity G) in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for Tacrolimus API and Finished Dosage Forms

19-Epi FK-506 is the essential reference standard for developing and validating HPLC or UPLC methods intended to quantify this specific epimeric impurity in Tacrolimus drug substance and drug product. The distinct RRt values (e.g., 1.14 under Method A conditions) are used to establish system suitability parameters, determine the limit of detection (LOD) and limit of quantitation (LOQ), and verify method specificity by ensuring resolution from the Tacrolimus main peak and other impurities like Ascomycin (RRt 0.95) [1]. Using this certified standard is a prerequisite for analytical method transfer and regulatory filing in ANDA submissions [2].

Routine Quality Control (QC) Batch Release Testing

In commercial manufacturing, this reference standard is used for the routine QC testing of every Tacrolimus API or drug product batch. By spiking the standard at known concentrations, analysts can accurately identify and quantify the 19-epimer impurity in test samples against established acceptance criteria (e.g., ≤0.5% or ≤1.0% as per pharmacopoeial monographs) [1]. Given that this impurity shares the same molecular weight as Tacrolimus, its accurate quantification relies on chromatographic separation rather than mass spectrometry alone, making a high-purity reference standard (typically ≥95%) critical for reliable area percent calculations [2].

Forced Degradation and Stability Studies to Assess Stereochemical Integrity

Tacrolimus is susceptible to epimerization at C-19 under certain stress conditions (e.g., exposure to specific pH ranges or elevated temperatures). The Tacrolimus EP Impurity G reference standard is indispensable for forced degradation studies designed to evaluate the stereochemical stability of the API and drug product. By monitoring the formation of this specific epimer over time under ICH-recommended stress conditions, formulators can identify critical process parameters and select appropriate packaging to ensure product quality throughout its shelf life [1].

LC-MS/MS Method Verification and Interference Testing

Since 19-Epi FK-506 is isobaric with Tacrolimus (identical molecular weight of 804.0 g/mol), it presents a potential analytical interference in quantitative LC-MS/MS assays used for therapeutic drug monitoring or bioanalysis [1]. This reference standard is therefore essential for verifying that the chosen chromatographic method adequately resolves the 19-epimer from the Tacrolimus peak, ensuring that measured Tacrolimus concentrations in patient samples or pharmacokinetic studies are not artificially inflated by co-elution of the isobaric impurity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tacrolimus-13C,d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.